molecular formula C14H15N5O B1436615 2-[(5,6-Dimethyl-1h-benzimidazol-2-yl)amino]-6-methylpyrimidin-4(1h)-one CAS No. 42389-41-3

2-[(5,6-Dimethyl-1h-benzimidazol-2-yl)amino]-6-methylpyrimidin-4(1h)-one

Cat. No. B1436615
CAS RN: 42389-41-3
M. Wt: 269.3 g/mol
InChI Key: LLHLFAILLUNGLJ-UHFFFAOYSA-N
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Description

Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals . They often exhibit diverse biological activities, making them intriguing subjects for further study .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of carboxylic acids with ortho-phenylenediamine . The resulting molecule can then be further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .


Molecular Structure Analysis

The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl-. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .


Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .


Physical And Chemical Properties Analysis

5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid. The compound has a molecular weight of approximately 146.19 g/mol .

Future Directions

Benzimidazole derivatives are subjects of ongoing research due to their diverse biological activities and potential applications in medicinal chemistry . Further studies could focus on the synthesis of new derivatives and the exploration of their biological properties.

properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)amino]-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-7-4-10-11(5-8(7)2)17-14(16-10)19-13-15-9(3)6-12(20)18-13/h4-6H,1-3H3,(H3,15,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHLFAILLUNGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)NC3=NC(=CC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293891
Record name 2-[(5,6-dimethyl-1h-benzimidazol-2-yl)amino]-6-methylpyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5,6-Dimethyl-1h-benzimidazol-2-yl)amino]-6-methylpyrimidin-4(1h)-one

CAS RN

42389-41-3
Record name NSC92808
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(5,6-dimethyl-1h-benzimidazol-2-yl)amino]-6-methylpyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5,6-DIMETHYL-2-BENZIMIDAZOLYLAMINO)-6-METHYL-4-PYRIMIDINOL
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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